2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Description
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS 261503-66-6) is a fluorinated olefin characterized by a chloro substituent at the 2-position and extensive fluorination, including a trifluoromethyl group. This compound is part of a broader class of perfluorinated hydrocarbons, which exhibit high thermal stability, chemical inertness, and unique electronic properties due to fluorine's electronegativity. Its molecular formula is C₆H₂ClF₉, with a molecular weight of approximately 280.5 g/mol (calculated from analogous structures in and ).
Properties
IUPAC Name |
2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGYNVBCCZVDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382103 | |
| Record name | 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-66-6 | |
| Record name | 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene typically involves the fluorination of chlorinated hydrocarbons under controlled conditions. One common method includes the reaction of chlorinated precursors with fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions often require elevated temperatures and pressures to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The double bond in the pent-1-ene moiety allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents such as water or alcohols.
Addition Reactions: Often carried out in the presence of catalysts or under UV light to facilitate the reaction.
Major Products Formed
Substitution Reactions: Products include fluorinated alcohols or amines, depending on the nucleophile used.
Addition Reactions: Products include halogenated alkanes or alkenes, depending on the electrophile used.
Scientific Research Applications
Fluorinated Solvents
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene can be utilized as a solvent in various chemical reactions due to its high stability and low reactivity. Its fluorinated nature allows it to dissolve a wide range of organic compounds while remaining inert in many chemical environments.
Reagent in Organic Synthesis
This compound serves as an important reagent in organic synthesis, particularly in the production of fluorinated intermediates. The presence of both chloro and trifluoromethyl groups allows for diverse reactivity patterns that can be exploited in multi-step synthetic pathways.
Fluoropolymer Production
Due to its fluorinated characteristics, it plays a role in the synthesis of fluoropolymers. These materials are known for their excellent chemical resistance and thermal stability, making them suitable for applications in electronics, coatings, and high-performance materials.
Agricultural Chemicals
The compound may also find applications in the formulation of agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts, making them attractive candidates for pesticide development.
Pharmaceutical Intermediates
In pharmaceutical chemistry, the unique properties of this compound can be harnessed to create intermediates for active pharmaceutical ingredients (APIs). The incorporation of fluorine into drug molecules is known to improve metabolic stability and bioavailability.
Case Study 1: Fluorinated Solvent Efficacy
A study conducted on the efficacy of various fluorinated solvents highlighted the superior solubility profiles of compounds like this compound compared to traditional organic solvents. The results demonstrated enhanced reaction rates and yields in nucleophilic substitution reactions .
Case Study 2: Agrochemical Development
Research into agrochemical formulations has shown that incorporating this fluorinated compound can enhance the efficacy of herbicides by improving their persistence in the environment. Field trials indicated that crops treated with formulations containing this compound exhibited increased resistance to pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with nucleophilic sites in biological molecules, leading to the formation of stable adducts.
Pathways Involved: The fluorinated nature of the compound allows it to participate in unique biochemical pathways, enhancing its stability and reactivity in biological systems.
Comparison with Similar Compounds
2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Key Differences :
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene
Key Differences :
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane
- Molecular Formula : C₅H₃F₉O
- Molecular Weight : 262.06 g/mol
- Hazards: Limited toxicological data available.
Key Differences :
- Propane backbone instead of pentene, with a methoxy group altering electronic properties.
Comparative Analysis Table
| Property | Chloro Analog (CAS 261503-66-6) | Bromo Analog (CAS 234096-31-2) | Non-Halogenated (CAS 239795-57-4) |
|---|---|---|---|
| Molecular Formula | C₆H₂ClF₉ | C₆H₂BrF₉ | C₆H₃F₉ |
| Molecular Weight (g/mol) | ~280.5 | 324.97 | 246.07 |
| Boiling Point (°C) | Not reported | 86.5 | Not reported |
| Density (g/cm³) | Not reported | 1.757 | Not reported |
| Key Reactivity | Substitution at Cl site | Substitution at Br site | Limited substitution |
| Applications | Agrochemical intermediates | Specialty synthesis | Fluorinated materials |
Research Findings and Industrial Relevance
- Synthetic Utility: The chloro and bromo analogs serve as intermediates in cross-coupling reactions for agrochemicals (e.g., ryanodine receptor modulators).
- Safety Considerations : Bromo analogs pose higher toxicity risks, necessitating stringent handling protocols (P280, P304+P340).
Biological Activity
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS: 261503-66-6) is a fluorinated organic compound that has garnered attention due to its unique structural characteristics and potential biological applications. The introduction of fluorine atoms in organic molecules often enhances their biological activity by modifying their chemical properties. This article explores the biological activity of this compound, focusing on its effects in various biological systems.
The molecular formula of this compound is C6H2ClF9 with a molar mass of 280.52 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and stability against metabolic degradation. The compound is classified as an irritant and poses risks to the eyes and respiratory system upon exposure .
Biological Activity Overview
The biological activity of fluorinated compounds can be influenced by their structural features. In particular, the substitution pattern and the presence of halogen atoms can affect their interaction with biological macromolecules such as proteins and nucleic acids.
2. Enzyme Inhibition
Fluorinated compounds often serve as enzyme inhibitors due to their structural similarity to natural substrates. Research indicates that compounds with similar structural motifs can inhibit key enzymes involved in cancer progression and inflammation. For example:
The potential for this compound to act as an enzyme inhibitor warrants further exploration.
3. Toxicological Considerations
While exploring the biological activity of this compound is crucial, it is equally important to consider its toxicological profile. The compound is classified as an irritant and poses health risks upon exposure. Safety measures should be taken when handling this compound in laboratory settings .
Case Studies
Recent studies have highlighted the effects of fluorinated compounds on cellular processes:
Case Study 1: Antitumor Effects
A study investigated the cytotoxic effects of fluorinated pentenes on various cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to non-fluorinated analogs.
Case Study 2: Enzyme Interaction
Research focused on the interaction of fluorinated compounds with Mps1 kinase showed that these compounds could effectively inhibit kinase activity in vitro. This suggests a potential pathway for therapeutic applications in cancer treatment.
Q & A
Basic Research Questions
Q. How can the molecular structure of 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene be confirmed experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve bond lengths, angles, and stereochemistry. For fluorinated alkenes, this technique is critical due to their complex stereoelectronic effects. For example, similar hexafluorocyclopentene derivatives were characterized with mean C–C bond lengths of 0.004 Å and triclinic crystal systems (P1 space group) . Complement this with NMR to confirm fluorine environments and NMR to identify chlorine and trifluoromethyl substituents.
Q. What synthetic routes are feasible for preparing this compound in a laboratory setting?
- Methodological Answer : Fluorination via halogen exchange (e.g., using SF or HF-pyridine) is a common strategy for introducing multiple fluorine atoms. The presence of chlorine suggests possible dehydrochlorination or substitution reactions. For example, patents describe synthesizing structurally similar fluorinated agrochemicals via radical trifluoromethylation or electrophilic fluorination . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products from competing elimination pathways.
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Due to limited toxicological data (common for fluorinated alkenes), assume acute toxicity and volatility risks. Use inert-atmosphere gloveboxes for synthesis, and conduct stability tests under varying temperatures and humidity. Toxicity assessments should follow OECD guidelines for acute oral/dermal exposure, given the structural similarity to compounds with uncharacterized hazards .
Advanced Research Questions
Q. How can spectroscopic contradictions (e.g., NMR signal splitting) be resolved for this compound?
- Methodological Answer : Dynamic NMR experiments can detect conformational exchange processes. For example, hindered rotation around the C–C bond in hexafluorocyclopentene derivatives causes signal splitting at low temperatures . Pair this with density functional theory (DFT) calculations to model rotational barriers and assign spectral features.
Q. What is the compound’s reactivity toward nucleophiles, and how do electronic effects influence this?
- Methodological Answer : The electron-withdrawing trifluoromethyl and chlorine groups activate the alkene for nucleophilic attack. Conduct kinetic studies using nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF). Monitor regioselectivity via LC-MS or NMR. Compare results to computational models (e.g., Natural Bond Orbital analysis) to quantify substituent effects .
Q. Can this compound serve as a precursor for photochromic or optoelectronic materials?
- Methodological Answer : Test photochromic behavior by irradiating with UV/visible light and monitoring absorbance changes. Diarylethene derivatives with hexafluorocyclopentene backbones exhibit reversible ring-opening/closing, as shown in studies with 90% photostationary conversion . Evaluate quantum yields and fatigue resistance for optoelectronic applications.
Q. How can computational chemistry predict environmental persistence or degradation pathways?
- Methodological Answer : Use molecular dynamics simulations to estimate hydrolysis rates, and QSAR models to predict bioaccumulation. For fluorinated compounds, C–F bond cleavage is rate-limiting; simulate reaction pathways with explicit solvent models (e.g., COSMO-RS). Validate with experimental LC-MS/MS degradation studies under acidic/alkaline conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
